
1-Boc-Oxindole-5-boronic acid
Übersicht
Beschreibung
1-Boc-Oxindole-5-boronic acid (CAS: 1256345-64-8) is a boronic acid derivative featuring an oxindole core (a bicyclic structure with a ketone at position 2) and a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1). The boronic acid moiety is located at position 5 of the aromatic ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, particularly in pharmaceutical intermediates where the oxindole scaffold is prevalent . Its Boc group enhances solubility and provides temporary protection during multi-step syntheses, enabling selective functionalization .
Vorbereitungsmethoden
Suzuki-Miyaura Cross-Coupling for Boronic Acid Installation
Palladium-Catalyzed Borylation
Palladium-based systems remain the most widely adopted method for introducing boronic acid groups to aromatic systems. As detailed in Table 1, Pd(OAc)₂/XPhos catalytic systems enable borylation of 1-Boc-5-bromooxindole using bis(pinacolato)diboron (B₂pin₂) in ethyl acetate at 50°C .
Table 1: Palladium-catalyzed borylation conditions for 1-Boc-Oxindole-5-boronic acid synthesis
Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|
1 | Pd(OAc)₂ (2%) | XPhos | Cs₂CO₃ | EtOAc | 50 | 78 |
2 | Pd₂(dba)₃ (5%) | – | K₂CO₃ | MeOH | Reflux | 65 |
The XPhos ligand significantly improves catalyst stability and turnover number (TON > 200), while Cs₂CO₃ facilitates transmetallation. Side products, such as debrominated oxindole (<5%), arise from premature protodeborylation .
Rhodium-Catalyzed Directed Borylation
Rhodium complexes enable regioselective C–H borylation at the 5-position of Boc-protected oxindoles. Using [RhCl(cod)]₂ (5 mol%) and Xantphos (20 mol%) in toluene at 100°C, 1-Boc-oxindole undergoes borylation with bis(neopentyl glycolato)diboron (B₂nep₂) in 72% yield . This method bypasses halogenated precursors but requires anhydrous conditions to prevent catalyst deactivation.
Transition-Metal-Free Borylation Strategies
Light-Mediated Borylation
Photochemical activation using blue LEDs enables direct borylation of 1-Boc-5-chlorooxindole with B₂pin₂ in acetonitrile/water (Table 2). TMEDA and TBAF act as electron donors and fluoride sources, respectively, achieving 58% yield after 12 hours . This method avoids precious metals but suffers from scalability limitations due to photon penetration depth.
Table 2: Transition-metal-free borylation conditions
Entry | Substrate | Boron Source | Additives | Light Source | Yield (%) |
---|---|---|---|---|---|
1 | 5-Cl | B₂pin₂ | TMEDA, TBAF | Blue LED | 58 |
2 | 5-Br | PhMe₂Si-Bpin | KOMe | – | 62 |
Base-Promoted Borylation
Potassium methoxide-mediated reactions with silylboranes (e.g., PhMe₂Si-Bpin) in dimethoxyethane (DME) at 30°C achieve 62% yield within 1 hour . The mechanism involves nucleophilic displacement of bromide by the silylborane, followed by hydrolysis to the boronic acid.
Decarboxylative Borylation Approaches
Decarboxylative strategies utilize 5-carboxyoxindole precursors, which undergo boronation via palladium-catalyzed decarboxylation. For example, treatment with Pd(OAc)₂ (5 mol%), 1,10-phenanthroline, and B₂pin₂ in DMF at 120°C yields 44% boronic acid . While avoiding halogenation steps, this method requires stoichiometric silver additives for decarboxylation, increasing costs.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and limitations of this compound preparation methods
Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
---|---|---|---|---|
Pd/XPhos | 78 | High | Excellent | Moderate |
Rh/Xantphos | 72 | Very High | Moderate | High |
Light-mediated | 58 | Low | Poor | Low |
KOMe/silylborane | 62 | Moderate | Good | High |
The Pd/XPhos system offers the best balance of yield and scalability for industrial applications, whereas transition-metal-free methods suit small-scale, cost-sensitive syntheses.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group at the 5-position enables efficient cross-coupling with aryl/heteroaryl halides. Key catalytic systems and conditions include:
-
Mechanistic Insight : The reaction proceeds via oxidative addition of the halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .
-
Functional Group Tolerance : The Boc group remains intact under these conditions, as evidenced by NMR studies .
Transition-Metal-Catalyzed Borylation
While this compound is typically used as a boronic acid precursor, its synthesis often involves borylation of halooxindoles:
-
Key Observation : Cobalt catalysts (e.g., CoCl₂ with ligand L1) show enhanced selectivity for 5-position borylation .
Stability and Handling
-
Hydrolytic Sensitivity : The boronic acid group undergoes slow hydrolysis in aqueous media (t₁/₂ = 48 h at pH 7.4) .
-
Storage Recommendations : Stable for >6 months at −20°C under inert atmosphere .
Alternative Reaction Pathways
Wissenschaftliche Forschungsanwendungen
1-Boc-Oxindole-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Boc-Oxindole-5-boronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The oxindole core also contributes to the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 1-Boc-Oxindole-5-boronic acid and related boronic acid derivatives:
Stability and Handling
- Boronic acids are susceptible to protodeboronation, but the Boc group in this compound marginally improves stability compared to unprotected indole boronic acids .
- Pinacol ester derivatives (e.g., this compound pinacol ester) are preferred for long-term storage due to their resistance to oxidation and moisture .
Industrial and Pharmaceutical Relevance
- The oxindole scaffold is prominent in kinase inhibitors and antipsychotic drugs. This compound serves as a key intermediate in such syntheses, whereas simpler analogs like 5-Indolylboronic acid are less specialized .
- Derivatives with methoxycarbonyl groups (e.g., 1-Boc-5-(methoxycarbonyl)indole-2-boronic acid) are tailored for carboxylate-containing targets, highlighting the modularity of boronic acid chemistry .
Biologische Aktivität
1-Boc-Oxindole-5-boronic acid is a boronic acid derivative characterized by an oxindole core, a boronic acid functional group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Antitubercular Activity
Research indicates that this compound possesses antitubercular properties. It has shown efficacy in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is attributed to its ability to interfere with the bacterium's lipid metabolism, which is crucial for its survival and replication.
Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic effects. Preliminary studies suggest that this compound can enhance insulin sensitivity and reduce blood glucose levels in animal models of diabetes. This effect may be linked to its interaction with insulin signaling pathways, although further research is needed to elucidate the exact mechanisms involved.
Antimalarial and Anticholinesterase Activities
Additionally, this compound has demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Its mode of action appears to involve inhibition of key enzymes essential for parasite metabolism. Furthermore, it exhibits anticholinesterase activity, which could have implications for treating neurodegenerative diseases like Alzheimer’s disease by preventing the breakdown of acetylcholine.
Suzuki-Miyaura Coupling Reaction
The primary chemical reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, where it acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is vital in organic synthesis for forming carbon-carbon bonds and is widely used in pharmaceutical chemistry.
Interaction with Biomolecules
At the molecular level, this compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression. These interactions are crucial for its biological activities, including antimicrobial and antidiabetic effects .
Table: Summary of Biological Activities
Activity | Target | Mechanism | References |
---|---|---|---|
Antimicrobial | Various bacteria | Disruption of cell wall synthesis | |
Antitubercular | Mycobacterium tuberculosis | Inhibition of lipid metabolism | |
Antidiabetic | Insulin signaling pathways | Enhancement of insulin sensitivity | |
Antimalarial | Plasmodium falciparum | Inhibition of essential metabolic enzymes | |
Anticholinesterase | Acetylcholinesterase | Prevention of acetylcholine breakdown |
Clinical Studies
Recent clinical studies have focused on the combination therapies involving this compound alongside existing treatments for conditions such as cancer and diabetes. For instance, one study investigated its use in combination with bortezomib for treating aggressive lymphomas, showing promising results in overcoming drug resistance associated with pro-apoptotic proteins .
Another ongoing clinical trial aims to evaluate the safety and efficacy of this compound in patients with advanced sarcoma when combined with ixazomib, emphasizing its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 1-Boc-Oxindole-5-boronic acid to ensure high purity and yield?
- Methodological Answer : Synthesis requires protecting the oxindole nitrogen with a Boc group via standard tert-butoxycarbonylation (e.g., using di-tert-butyl dicarbonate). The boronic acid moiety is introduced at the 5-position using Miyaura borylation or directed ortho-metalation. Purification involves column chromatography (silica gel, gradient elution) and recrystallization. Characterization includes -NMR to confirm Boc protection (e.g., tert-butyl singlet at ~1.4 ppm), -NMR for boronic acid validation (~30 ppm), and HPLC for purity assessment (>95%). Elemental analysis ensures stoichiometric integrity .
Q. How does the Boc protecting group influence the reactivity of Oxindole-5-boronic acid in cross-coupling reactions?
- Methodological Answer : The Boc group sterically shields the oxindole nitrogen, preventing undesired side reactions (e.g., coordination with transition metal catalysts in Suzuki-Miyaura couplings). To evaluate reactivity, compare coupling efficiencies between Boc-protected and unprotected analogs using model aryl halides. Monitor reaction progress via TLC and quantify yields using -NMR or LC-MS. Studies show Boc protection enhances regioselectivity in aryl-aryl bond formation while maintaining boronic acid activity .
Advanced Research Questions
Q. How can researchers design experiments to utilize this compound in detecting cis-diol-containing biomolecules via dynamic covalent interactions?
- Methodological Answer : Leverage reversible boronic acid-diol esterification (pH-dependent) for biosensing. Immobilize this compound on metal-organic frameworks (MOFs) like MIL-100-B, which provides high surface area and pH stability . Test binding affinity for saccharides (e.g., glucose, ribose) using isothermal titration calorimetry (ITC) or fluorescence quenching assays. For separation, functionalize affinity columns with the compound and analyze elution profiles via HPLC. Adjust buffer pH (7.4–9.0) to optimize binding/release cycles .
Q. What methodologies enable the incorporation of this compound into polymeric or nanostructured materials for targeted drug delivery?
- Methodological Answer : Integrate the compound into boronic acid-containing hydrogels via copolymerization with acrylamide derivatives. Assess glucose sensitivity by measuring swelling ratios in glucose solutions (0–20 mM) using gravimetric analysis. For nanostructures, conjugate with poly-L-lysine-functionalized nanodiamonds (dND-p-APBA) via EDC/NHS chemistry. Evaluate glycoprotein binding efficiency using mass spectrometry and compare with non-boronic acid controls. Applications include glucose-responsive insulin delivery or glycopeptide enrichment .
Q. How can conflicting data on the stability of boronic acid derivatives under varying pH conditions be systematically analyzed and resolved?
- Methodological Answer : Conduct controlled stability studies by incubating this compound in buffers (pH 2–12) and monitoring degradation via -NMR or UV-Vis spectroscopy. Compare results with structurally similar boronic acids (e.g., phenylboronic acid). Use statistical tools (ANOVA) to assess significance of pH effects. If discrepancies arise, verify experimental conditions (e.g., ionic strength, temperature) and validate purity of starting materials. Cross-reference findings with MOF stability data (e.g., MIL-100-B retains structure at pH 3–10) .
Q. How can this compound be applied in epigenetics research, such as detecting DNA modifications?
- Methodological Answer : Adapt boronic acid-mediated PCR (BA-PCR) to detect 5-hydroxymethylcytosine (5hmC). Replace traditional glucosylation with this compound to inhibit Taq polymerase amplification of glucosylated templates. Optimize BA concentration (0.1–1.0 mM) and PCR cycles to achieve selective amplification of 5hmC-rich regions (e.g., Pax5 gene introns). Validate using Sanger sequencing or methylation-specific restriction assays .
Q. Data Analysis and Experimental Design
Q. What strategies address contradictions in reported catalytic efficiencies of boronic acid-containing compounds in asymmetric synthesis?
- Methodological Answer : Systematically vary reaction parameters (solvent, temperature, substrate scope) and benchmark against literature protocols. Use chiral HPLC or NMR spectroscopy to quantify enantiomeric excess (ee%). Compare with boronic acid catalysts lacking the Boc-oxindole scaffold to isolate steric/electronic effects. Publish full datasets (e.g., reaction yields, ee%, substrate compatibility) to facilitate meta-analyses .
Q. How can researchers ensure reproducibility when incorporating this compound into enzymatic polymerization systems?
- Methodological Answer : Standardize enzyme-to-substrate ratios (e.g., 1:10 DNA polymerase:B-TTP) and reaction buffers (pH 8.5, Mg 2 mM). Use PAGE or MALDI-TOF to verify boronic acid-labeled DNA elongation. Include negative controls (unmodified dNTPs) and validate PCR amplification efficiency via qPCR. Share detailed protocols via open-access platforms to mitigate variability .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKKSRXRLPRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681540 | |
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-64-8 | |
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.